N-(2,4-dimethoxybenzyl)-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
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Overview
Description
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE is a complex organic compound that features both phenyl and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents tailored for specific coupling conditions . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and phenyl-substituted amines, such as:
Uniqueness
(2,4-DIMETHOXYPHENYL)METHYL-1H-INDOL-3-YL]ETHYL})AMINE is unique due to its combination of phenyl and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23F3N2O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C21H23F3N2O3/c1-13-17(18-10-16(29-21(22,23)24)6-7-19(18)26-13)8-9-25-12-14-4-5-15(27-2)11-20(14)28-3/h4-7,10-11,25-26H,8-9,12H2,1-3H3 |
InChI Key |
UDGFCQDJYZHSJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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